endo-BCN-PEG4-PFP ester

Descripción general

Descripción

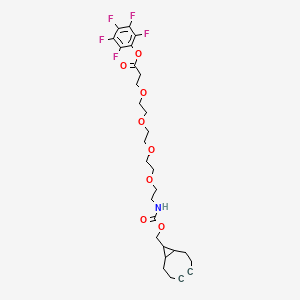

endo-BCN-PEG4-PFP ester is a multifunctional chemical reagent widely used in bioconjugation, molecular labeling, and PROTAC synthesis. Its structure integrates three key components:

- Bicyclo[6.1.0]nonane (BCN): A strained cycloalkyne group enabling rapid, copper-free click chemistry (e.g., strain-promoted alkyne-azide cycloaddition, SPAAC) .

- Tetraethylene glycol (PEG4): Enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility .

- Pentafluorophenyl (PFP) ester: Reacts efficiently with primary amines (-NH₂) to form stable amide bonds, offering superior hydrolytic stability compared to NHS esters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-PFP ester involves the reaction of BCN with PEG4 and PFP ester. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified using techniques such as column chromatography or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: endo-BCN-PEG4-PFP ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages .

Common Reagents and Conditions:

Reagents: Azide-containing molecules, organic solvents (e.g., DCM, DMF)

Conditions: Room temperature, mild base (e.g., triethylamine)

Major Products: The major product formed from the SPAAC reaction is a triazole-linked compound, which is highly stable and useful in various applications, including bioconjugation and drug development .

Aplicaciones Científicas De Investigación

Key Applications

-

Bioconjugation

- Description : endo-BCN-PEG4-PFP ester serves as a versatile linker for the covalent attachment of biomolecules, such as proteins and antibodies.

- Mechanism : The PFP ester group reacts with primary amines (-NH2) to form stable amide bonds, while the BCN group facilitates click chemistry reactions with azide-containing molecules.

- Significance : This application is fundamental for creating targeted drug delivery systems and diagnostic tools, enhancing the specificity and efficacy of therapeutic agents .

-

Drug Delivery Systems

- Description : The compound is integral to developing advanced drug delivery systems.

- Mechanism : By conjugating drugs with targeting ligands using this compound, researchers can achieve precise delivery of therapeutic agents to specific tissues or cells.

- Significance : This targeted approach improves therapeutic efficacy while minimizing off-target effects, which is crucial in cancer treatment and other diseases .

-

Surface Functionalization

- Description : this compound is utilized for functionalizing surfaces of nanoparticles and biosensors.

- Mechanism : The compound modifies surface properties by covalently attaching biological ligands, thereby enhancing the performance of biosensing devices.

- Significance : This application enables the sensitive and selective detection of biomolecules, paving the way for advancements in diagnostics .

Case Study 1: Targeted Drug Delivery

In a study published in Journal of Controlled Release, researchers utilized this compound to develop a targeted drug delivery system for cancer therapy. The system demonstrated enhanced accumulation of the drug at tumor sites while reducing systemic toxicity compared to conventional delivery methods. The results indicated improved therapeutic outcomes due to the specificity afforded by the bioconjugation process .

Case Study 2: Biosensor Development

A recent study focused on using this compound for functionalizing gold nanoparticles to create a biosensor for detecting biomarkers associated with cardiovascular diseases. The biosensor exhibited high sensitivity and selectivity, demonstrating the effectiveness of surface modification techniques using this compound .

Mecanismo De Acción

endo-BCN-PEG4-PFP ester exerts its effects through the SPAAC reaction, where the BCN group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly efficient and selective, making it ideal for bioconjugation and the synthesis of complex molecules such as PROTACs .

Molecular Targets and Pathways:

Molecular Targets: Azide-containing molecules, proteins, nucleic acids

Pathways: The SPAAC reaction pathway, leading to the formation of triazole linkages

Comparación Con Compuestos Similares

Key Properties :

- CAS No.: 2741299-22-7 or 1421932-52-6 (varies by supplier) .

- Molecular Formula: C₂₈H₃₄F₅NO₈.

- Molecular Weight : 607.57 g/mol .

- Applications : Protein/oligonucleotide labeling, PROTAC linker synthesis, and bioorthogonal chemistry .

Table 1: Functional and Structural Comparison

Key Differentiators

Reactivity and Stability

- PFP vs. NHS Esters : PFP esters exhibit superior stability in aqueous solutions compared to NHS esters, enabling longer reaction windows .

- BCN vs. DBCO : BCN reacts slower in SPAAC than dibenzocyclooctyne (DBCO), but its smaller size reduces steric interference in dense biological systems .

Solubility and Biocompatibility

- PEG4 Chain : Provides balanced hydrophilicity compared to shorter (PEG2) or longer (PEG6) variants, optimizing solubility without excessive molecular bulk .

Functional Flexibility

- Acid vs. Ester Termini : endo-BCN-PEG4-acid enables carboxyl-directed conjugation but requires activation (e.g., EDC), whereas PFP esters react directly with amines .

- t-Butyl Esters : Used as protected intermediates in multi-step syntheses (e.g., PROTACs), requiring acidic deprotection .

Protein Labeling Efficiency

Actividad Biológica

endo-BCN-PEG4-PFP ester is a specialized chemical compound that plays a significant role in bioconjugation and drug delivery applications. Its unique structure, which includes a polyethylene glycol (PEG) moiety, a bicyclo[6.1.0]non-4-yne (BCN) group, and a pentafluorophenyl (PFP) ester functionality, facilitates various biochemical interactions. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 607.56 g/mol. The compound is characterized by:

- PFP Ester Group : This group enhances the stability of conjugation reactions compared to traditional N-hydroxysuccinimide (NHS) esters.

- BCN Group : This moiety is essential for participating in "click chemistry" reactions with azide-tagged biomolecules.

- PEG Spacer : The PEG component increases the solubility of the resulting conjugates in aqueous media, improving their bioavailability and functionality.

The biological activity of this compound primarily hinges on its ability to form stable covalent bonds with primary amines (-NH2) found in proteins and other biomolecules. The mechanism can be summarized as follows:

- Conjugation with Primary Amines : The PFP ester reacts with primary amines to form stable amide bonds, facilitating the attachment of the PEG4-BCN group to amine-containing molecules.

- Click Chemistry Reactions : The BCN group can subsequently react with azide-modified biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC), resulting in stable bioconjugates .

- Role in PROTACs : this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells .

Applications in Drug Development

This compound has several applications in drug development, particularly in the creation of targeted therapies:

- Bioconjugation : It is used for labeling proteins and oligonucleotides, enhancing their therapeutic potential by modifying their properties.

- Antibody-Drug Conjugates (ADCs) : The compound plays a crucial role in developing ADCs by linking cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells .

- Targeted Protein Degradation : By enabling the synthesis of PROTACs, it contributes to innovative strategies for protein degradation that may overcome limitations associated with conventional inhibitors .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key functional groups in endo-BCN-PEG4-PFP ester, and how do they contribute to its reactivity in bioconjugation?

- The compound comprises three functional groups:

- BCN (Bicyclo[6.1.0]non-4-yne) : Enables rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines and strain-promoted alkyne-azide cycloaddition (SPAAC) .

- PEG4 (tetraethylene glycol) : Enhances solubility in aqueous buffers and reduces steric hindrance, improving biocompatibility for biological applications .

- PFP ester (pentafluorophenyl ester) : Reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds under mild conditions .

Q. How should this compound be stored to maintain stability, and what solvent systems are optimal for its use?

- Storage : Store lyophilized powder at –20°C in the dark to prevent degradation. Avoid repeated freeze-thaw cycles of reconstituted solutions .

- Solubility :

- Organic solvents: DMF, DMSO, or dichloromethane (for stock solutions).

- Aqueous buffers: Phosphate-buffered saline (PBS) or HEPES (pH 7.4) with up to 10% organic cosolvent to maintain solubility .

- Critical Step : Pre-warm frozen aliquots to room temperature before use to avoid precipitation.

Q. What is the recommended protocol for conjugating this compound to amine-containing biomolecules (e.g., proteins)?

- Step 1 : Dissolve the target biomolecule (e.g., antibody) in PBS (pH 7.4) or borate buffer (pH 8.5).

- Step 2 : Add a 5–10 molar excess of this compound dissolved in DMSO (final DMSO concentration ≤5%).

- Step 3 : Incubate at 4°C for 2–4 hours with gentle agitation.

- Step 4 : Purify via size-exclusion chromatography or dialysis to remove unreacted reagent.

- Validation : Confirm conjugation efficiency using MALDI-TOF mass spectrometry or fluorescence labeling (if tetrazine-fluorophore probes are used post-conjugation) .

Advanced Research Questions

Q. How do reaction kinetics of this compound differ between IEDDA (with tetrazines) and SPAAC (with azides), and how can these be optimized?

- IEDDA :

- Rate constants (k~2~) for BCN-tetrazine reactions are typically 10–100 M⁻¹s⁻¹ , enabling fast labeling in live-cell systems .

- Optimize tetrazine concentration (1–10 µM) and reaction time (5–30 mins) for minimal off-target effects.

- SPAAC :

- Slower kinetics (k~2~ ~1 M⁻¹s⁻¹) but useful for azide-functionalized probes. Use copper-free conditions to preserve cell viability .

Q. What strategies can mitigate low conjugation yields when using this compound with bulky biomolecules (e.g., antibodies)?

- Challenge : Steric hindrance from large biomolecules reduces accessibility of amine residues.

- Solutions :

- Use PEG4 spacer : Reduces steric interference by extending the distance between the BCN group and the biomolecule surface .

- Increase molar excess of reagent (up to 20-fold) and extend reaction time (6–12 hours at 4°C) .

- Pre-treat biomolecules with mild denaturants (e.g., 0.1% SDS) to expose buried lysine residues, followed by rapid buffer exchange .

Q. How can researchers reconcile conflicting solubility data for this compound in aqueous vs. organic systems?

- Key Factors :

- PEG4 chain : Enhances aqueous solubility but may aggregate in high-salt buffers.

- PFP ester : Hydrophobic nature can reduce solubility in purely aqueous media .

- Methodological Adjustment :

- Use mixed solvents (e.g., 90% PBS + 10% DMF) for homogeneous dissolution.

- Centrifuge reaction mixtures at 10,000×g for 5 mins to remove particulates before conjugation .

Q. What are the implications of using this compound in PROTAC synthesis, and how does its structure enhance heterobifunctional molecule design?

- Application : The BCN group enables site-specific conjugation to tetrazine-functionalized E3 ligase ligands, while the PFP ester reacts with amine-terminated target protein binders (e.g., kinase inhibitors) .

- Design Advantage :

- PEG4 spacer : Reduces aggregation and improves cellular uptake of PROTACs.

- BCN specificity : Minimizes off-target binding compared to traditional NHS ester chemistry .

Q. How can researchers troubleshoot unexpected side reactions (e.g., hydrolysis or amine crosslinking) during this compound-based experiments?

- Hydrolysis : Monitor pH rigorously (avoid >pH 8.5) and use fresh reagent aliquots. Replace aqueous buffers with anhydrous DMF if hydrolysis exceeds 20% .

- Crosslinking :

- Reduce reagent excess (≤5-fold) and incubation time.

- Add competing amines (e.g., 1 mM glycine) to quench unreacted PFP ester post-conjugation .

Q. Tables for Critical Data

Table 1 : Comparison of Reaction Kinetics for BCN-Based Reactions

| Reaction Type | Partner Molecule | Rate Constant (k~2~, M⁻¹s⁻¹) | Optimal Conditions |

|---|---|---|---|

| IEDDA | Tetrazine | 10–100 | pH 7.4, 25°C |

| SPAAC | Azide | ~1 | pH 7.4, 37°C |

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBZFLVGZRZGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F5NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.